3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
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Overview
Description
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is an organic compound with the molecular formula C9H5NO2 It is a derivative of benzofuran, characterized by the presence of a carbonitrile group at the 5-position and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of ortho-hydroxyaryl aldehydes and malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring . The reaction conditions often require moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted benzofurans, hydroxylated derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The benzofuran ring structure allows for interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-carbonitrile: Lacks the keto group at the 3-position.
3-Oxo-2,3-dihydrobenzofuran-4-carbonitrile: The carbonitrile group is at the 4-position instead of the 5-position.
3-Hydroxy-2,3-dihydrobenzofuran-5-carbonitrile: The keto group is replaced by a hydroxyl group.
Uniqueness
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is unique due to the presence of both a keto group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-oxo-1-benzofuran-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPUJQGNXXSME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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